3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid” is a chemical compound with the CAS Number: 1283390-40-8 . Its molecular weight is 253.29 and its molecular formula is C13H19NO4 .
Physical And Chemical Properties Analysis
This compound has a predicted density of 1.15±0.1 g/cm3 and a predicted boiling point of 403.5±45.0 °C .Scientific Research Applications
Analytical Method Development
- A study by Maslarska et al. (2022) focused on the development and validation of a stability-indicating RP-HPLC method for the analysis of a similar compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. This method is significant for tracking degradation and impurities in such compounds (Maslarska et al., 2022).
Biological and Medicinal Chemistry
- Research by Bocheva et al. (2006) evaluated the analgesic activity of nine substituted N-pyrrolylcarboxylic acids, which are structurally related to your compound of interest, highlighting their potential in pain management (Bocheva et al., 2006).
Natural Product Chemistry
- A study by Youn et al. (2016) identified new pyrrole alkaloids from the fruits of Lycium chinense, illustrating the role of similar pyrrole compounds in natural product chemistry and potential therapeutic applications (Youn et al., 2016).
Synthetic Chemistry
- Research by Röder et al. (1987) described the synthesis of Ethyl 2,3-Bis(ethoxycarbonyl)-1H-pyrrole-1-propionate, demonstrating the methods and applications of synthesizing similar compounds for various scientific purposes (Röder et al., 1987).
Materials Science
- A study by Koyuncu et al. (2018) developed a new electroactive monomer with a pyrrole unit for use in electrochromic devices, showcasing the applications of pyrrole derivatives in advanced materials science (Koyuncu et al., 2018).
properties
IUPAC Name |
3-(4-ethoxycarbonyl-1,3,5-trimethylpyrrol-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-5-18-13(17)12-8(2)10(6-7-11(15)16)14(4)9(12)3/h5-7H2,1-4H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXERXSNWWKOXBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C)CCC(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.